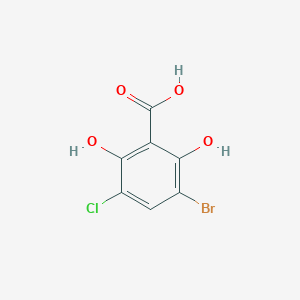

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is an organic compound belonging to the class of salicylic acids It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid typically involves the bromination and chlorination of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure selective substitution at the desired positions on the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 2 and 6 are susceptible to oxidation, forming quinones under controlled conditions. This reactivity is common in dihydroxybenzoic acids and is critical for applications in redox-active systems.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Quinone derivatives |

Substitution Reactions

The bromine and chlorine atoms on the aromatic ring undergo nucleophilic aromatic substitution (NAS) or electrophilic substitution, depending on reaction conditions. For example:

-

Bromine substitution with amines or thiols under basic conditions.

-

Chlorine displacement in the presence of strong nucleophiles like hydroxide ions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | Sodium hydroxide (NaOH), amines | Amino- or thiol-substituted analogs |

Reduction Reactions

The halogen atoms (Br, Cl) can be reduced to hydrogen under reductive conditions. This is observed in catalytic hydrogenation or using agents like sodium borohydride (NaBH₄).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dehalogenation | H₂/Pd-C, NaBH₄ | 2,6-Dihydroxybenzoic acid derivatives |

Biological Interactions

The compound interacts with biomolecules through hydrogen bonding (via hydroxyl groups) and halogen bonding (via Br/Cl). A Mendelian randomization study identified its inverse association with breast cancer risk (OR = 0.94, 95% CI = 0.91–0.96), suggesting potential modulation of enzymatic pathways or receptor activity .

Comparative Reactivity

The compound’s reactivity differs from simpler analogs due to its halogenation pattern:

| Compound | Key Reactivity | Distinct Feature |

|---|---|---|

| 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid | Enhanced electrophilicity at C-3 and C-5 due to Br/Cl; redox activity at C-2/C-6 | Unique substitution pattern |

| 2,6-Dihydroxybenzoic acid | Limited halogen-based reactivity; focus on carboxylate chemistry | Absence of halogens |

Structural Influence on Reactivity

The molecular structure (C₇H₄BrClO₄) dictates its behavior:

Scientific Research Applications

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDHB) is an aromatic organic compound with the chemical formula C7H4BrClO4 that belongs to the family of hydroxybenzoic acids. This compound has garnered interest in various scientific fields due to its unique properties and potential applications.

Definition and Background

BCDHB was initially isolated in 1962 from the fermentation broth of the Streptomyces violaceoruber strain by Oka and Nakamura. Subsequent research revealed its potent antibiotic properties against various microorganisms, including Gram-negative bacteria.

Physical and Chemical Properties

BCDHB appears as a light yellow crystalline powder and has a melting point of approximately 195°C. It is soluble in hot water and dimethyl sulfoxide (DMSO), but it is insoluble in most organic solvents, such as ethanol and benzene. BCDHB is a weak acid with a pKa value of approximately 5.5 and exhibits significant stability under a wide range of pH conditions, showing no significant decomposition up to pH 12.

Spectroscopic Characterization

The chemical structure of BCDHB can be characterized through various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis and Production

BCDHB is produced by certain microorganisms, including the Streptomyces violaceoruber strain, under specific environmental conditions. Chemical synthesis of BCDHB involves the reaction of 3-bromocatechol with 5-chlorosalicylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The synthesized compound is then purified through recrystallization.

Analytical Methods

Analytical methods used to detect and quantify BCDHB in various samples include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). HPLC is a commonly used method that utilizes a UV detector to detect BCDHB, while GC-MS is utilized due to its excellent detection sensitivity, which can detect very small amounts of BCDHB.

Antibacterial Activity

BCDHB exhibits antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The compound also shows some antifungal activity against Candida albicans. The antibacterial activity of BCDHB is attributed to its ability to disrupt the cell membrane of Gram-negative bacteria.

Drug Discovery and Pharmaceuticals

BCDHB has potential applications in drug discovery and the pharmaceutical industry. It can potentially serve as an alternative to traditional antibiotics due to its antibacterial properties.

Materials Science

BCDHB has potential applications in materials science.

Biological Stain

BCDHB is also useful as a biological stain due to its fluorescent properties.

Analytical Standard

BCDHB can be used as a standard in analytical procedures, such as HPLC and GC-MS.

Food Preservative

The compound may also have potential applications in the food and beverage industry, such as a food preservative due to its antibacterial properties.

Safety and Toxicity

Studies have shown that BCDHB does not exhibit significant toxicity towards mammals, including mice and rats, even at high doses. However, further studies are needed to investigate the long-term toxicity of BCDHB and its potential toxicity towards humans.

Current Research and Future Directions

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The hydroxyl groups play a crucial role in hydrogen bonding and stabilization of the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-2-hydroxybenzoic acid

- 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

- 3-Bromo-2-chlorobenzoic acid

Uniqueness

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDHB) is an organic compound that belongs to the class of salicylic acid derivatives. Its chemical formula is C₇H₄BrClO₄, and it features a unique substitution pattern with bromine and chlorine atoms along with hydroxyl groups at the ortho positions on the benzene ring. This structural configuration imparts distinct chemical reactivity and biological properties that differentiate it from related compounds.

Chemical Structure

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C₇H₄BrClO₄ | Bromine and chlorine substituents, hydroxyl groups |

The biological activity of BCDHB is attributed to its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, while the halogen atoms (bromine and chlorine) can participate in halogen bonding. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Antimicrobial Activity: BCDHB has shown potential in inhibiting the growth of various microorganisms, making it valuable in pharmaceutical applications.

- Therapeutic Properties: Investigated for its potential therapeutic applications, including roles in drug development due to its unique chemical properties.

Case Studies and Research Findings

-

Antimicrobial Properties:

- A study indicated that BCDHB exhibits significant antimicrobial activity against a range of pathogens, suggesting its potential use in developing new antimicrobial agents.

- Metabolomics Studies:

- Dietary Impact:

Summary of Biological Activities

Properties

Molecular Formula |

C7H4BrClO4 |

|---|---|

Molecular Weight |

267.46 g/mol |

IUPAC Name |

3-bromo-5-chloro-2,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H4BrClO4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |

InChI Key |

AJSVSHDVMDXRFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)C(=O)O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.